pKa and Ionization Advantage Over 4-Ethyl Isomer for Oral Absorption
The target compound exhibits a predicted pKa of 3.13±0.10, which is significantly lower (more acidic) than the pKa of 3.37 reported for the positional isomer 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid . This lower pKa indicates a higher proportion of ionized carboxylate at physiological pH, which, based on class-level structure-property relationships established for triazole-thioacetic acids, correlates with improved aqueous solubility and potentially enhanced absorption in the stomach (pH 1–3) .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.13±0.10 (predicted) |
| Comparator Or Baseline | 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: pKa = 3.37 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.24 (more acidic by ~0.24 units) |
| Conditions | In silico prediction (ACD/Labs); class-level empirical data from potentiometric titration of analogous 1,2,4-triazole-3-thioacetic acids |
Why This Matters
A lower pKa favors ionization and solubility in aqueous formulation, making this compound a more tractable starting point for developing orally bioavailable lead candidates compared to the 4-ethyl isomer.
